Cellohexaose

Carbohydrate-binding module CBM17 Affinity

Cellohexaose (D-Cellohexaose, CAS 2478-35-5) is a linear cello-oligosaccharide composed of six β-(1→4)-linked D-glucose units, with the molecular formula C₃₆H₆₂O₃₁ and a molecular weight of 990.86 g/mol. It is an intermediate of cellulose hydrolysis and is primarily used as a defined substrate for characterizing the activity and specificity of cellulases and related glycoside hydrolases, and as a reference standard in prebiotic research.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 2478-35-5
Cat. No. B014059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellohexaose
CAS2478-35-5
SynonymsO-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; 
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyDJMVHSOAUQHPSN-VXDFXQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cellohexaose (CAS 2478-35-5) for Cellulase Assays and Prebiotic Research: A Defined Oligosaccharide Procurement Guide


Cellohexaose (D-Cellohexaose, CAS 2478-35-5) is a linear cello-oligosaccharide composed of six β-(1→4)-linked D-glucose units, with the molecular formula C₃₆H₆₂O₃₁ and a molecular weight of 990.86 g/mol [1]. It is an intermediate of cellulose hydrolysis and is primarily used as a defined substrate for characterizing the activity and specificity of cellulases and related glycoside hydrolases, and as a reference standard in prebiotic research [1].

Why Cellohexaose Cannot Be Replaced by Other Cellodextrins in Critical Assays


Cellodextrins of different degrees of polymerization (DP) are not functionally interchangeable. The number of glucose units dictates binding affinity, enzyme kinetics, and hydrolysis patterns. For example, the association constant (Ka) of Cellohexaose (DP6) for certain carbohydrate-binding modules (CBMs) is up to 39-fold higher than that of Cellotetraose (DP4) and 3.9-fold higher than Cellopentaose (DP5) [1]. Substituting Cellohexaose with a lower-DP analog will significantly alter binding, kinetic, and product profile data, leading to erroneous conclusions in enzyme characterization and functional studies.

Quantitative Differentiation of Cellohexaose: Head-to-Head Evidence vs. Shorter Cellodextrins


Cellohexaose Exhibits a 39-Fold Higher Binding Affinity to Family 17 CBM Compared to Cellotetraose

The family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans cellulase 5A shows a clear dependence on chain length for binding to soluble cello-oligosaccharides. The association constant (Ka) increases with the degree of polymerization, with Cellohexaose demonstrating the highest affinity among the tested cellodextrins [1].

Carbohydrate-binding module CBM17 Affinity Cellodextrin

Cellohexaose Binds CBM78 with 2-Fold Higher Affinity than Cellopentaose

In a comprehensive study of multiple carbohydrate-binding modules from Ruminococcus flavefaciens, the CBM78 module demonstrated a clear preference for Cellohexaose over the shorter Cellopentaose, with a significant difference in binding affinity [1].

CBM78 Carbohydrate Binding Module Affinity Cellodextrin

Cellohexaose Exhibits Distinct Substrate Inhibition Kinetics Compared to Shorter Oligosaccharides

When used as a substrate for a chimeric oligosaccharide oxidase (CtCBM22A_GOOOX-VN), Cellohexaose displays a distinct kinetic profile. While it shares a similar catalytic rate (kcat) with other cello-oligosaccharides, its higher Michaelis constant (Km) and unique substrate inhibition parameters (Ki and Vi/Vmax) differentiate its behavior [1].

Enzyme kinetics Substrate inhibition Cello-oligosaccharide Oxidase

Cellohexaose Hydrolysis by TrCel7A Shows a Distinct Bond Cleavage Frequency Profile

The hydrolysis pattern of cello-oligosaccharides by Trichoderma reesei cellobiohydrolase 7A (TrCel7A) is dependent on the degree of polymerization. Quantitative analysis of bond cleavage frequencies reveals that Cellohexaose is processed differently than Cellopentaose [1].

Cellobiohydrolase Hydrolysis pattern Bond cleavage Cellulase

Cellohexaose Serves as a Discriminating Substrate for Different Cellulase Families

Cellohexaose is a key substrate for differentiating the activity of family 9 glycosyl hydrolases. A comparative study of three enzymes showed that while all three hydrolyzed Cellohexaose, their catalytic efficiencies (kcat) varied over 730-fold, and their ability to act on shorter oligosaccharides was a distinguishing feature [1].

Cellulase Substrate specificity GH9 Enzyme assay

Validated Application Scenarios for High-Purity Cellohexaose (CAS 2478-35-5)


Characterization of Carbohydrate-Binding Module (CBM) Specificity and Affinity

Cellohexaose is the preferred ligand for determining the chain-length specificity and binding affinity of CBMs. Its high affinity for modules like CBM17 and CBM78, as demonstrated by quantitative ITC data, makes it an essential reference for calibrating assays and comparing binding properties across different CBM families [1][2].

Kinetic and Mechanistic Studies of Cellobiohydrolases (Exocellulases)

Cellohexaose is a critical substrate for studying the processivity and bond cleavage patterns of cellobiohydrolases like TrCel7A. Its distinct hydrolysis profile, compared to shorter cellodextrins, is necessary for accurately modeling the enzymatic degradation of cellulose and for high-sensitivity cellulase activity assays [3].

Differentiation and Functional Comparison of Glycoside Hydrolase Families

Cellohexaose serves as a discriminating substrate for GH9 and other cellulase families. Its use allows researchers to determine an enzyme's minimum substrate length requirement and compare catalytic turnover (kcat) across different enzyme variants and orthologs, as shown by the 735-fold difference in kcat between plant and bacterial GH9 enzymes [4].

Analytical Standard for Prebiotic and Gut Microbiota Research

High-purity Cellohexaose is required as an analytical standard in HPLC and LC/MS methods for quantifying cello-oligosaccharide mixtures in prebiotic formulations and fermentation studies. Patents also specify its inclusion (0.1-30 mass%) in defined prebiotic compositions designed to selectively stimulate beneficial gut bacteria [5].

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